5''-Fluoropactamycin
Description
5''-Fluoropactamycin is a fluorinated analogue of the natural antibiotic pactamycin, produced via directed biosynthesis in Streptomyces pactum. The compound was first synthesized by supplementing the fermentation medium of Streptomyces pactum with 3-amino-5-fluorobenzoic acid, a fluorinated derivative of 3-aminobenzoic acid, a key precursor in pactamycin biosynthesis . This modification introduces a fluorine atom at the 5'' position of the aromatic moiety of pactamycin (Figure 1).
Pactamycin itself is a potent aminocyclitol antibiotic with broad-spectrum antimicrobial and cytotoxic activities, targeting prokaryotic and eukaryotic ribosomes . The fluorination strategy aimed to explore the impact of halogenation on bioactivity and biosynthesis efficiency.
Properties
Molecular Formula |
C28H37FN4O8 |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
[(1S,2R,3R,4S,5S)-5-(3-acetyl-5-fluoroanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate |
InChI |
InChI=1S/C28H37FN4O8/c1-14-8-7-9-20(36)21(14)24(37)41-13-27(40)23(31-19-11-17(15(2)34)10-18(29)12-19)22(30)28(16(3)35,26(27,4)39)32-25(38)33(5)6/h7-12,16,22-23,31,35-36,39-40H,13,30H2,1-6H3,(H,32,38)/t16-,22-,23-,26-,27+,28-/m0/s1 |
InChI Key |
QSCQVUYCJNYHCJ-WCINKGOFSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)O)C(=O)OC[C@]2([C@H]([C@@H]([C@]([C@@]2(C)O)([C@H](C)O)NC(=O)N(C)C)N)NC3=CC(=CC(=C3)C(=O)C)F)O |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC(=CC(=C3)C(=O)C)F)O |
Synonyms |
5''-fluoropactamycin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
- Biosynthetic Flexibility : Fluorination is uniquely tolerated in Streptomyces pactum, whereas methylation at the same position disrupts biosynthesis, highlighting the specificity of precursor incorporation .
- 7-Deoxypactamycin: Removal of the 7'' oxygen reduces bioactivity, emphasizing the importance of this functional group for target binding .
Mechanistic Insights
The retention of bioactivity in 5''-Fluoropactamycin contrasts with other structural modifications (e.g., 7-deoxygenation), underscoring the role of electronic and steric effects. Fluorine’s small atomic radius and high electronegativity likely preserve the molecule’s interaction with ribosomal RNA, whereas bulkier groups (e.g., methyl) or loss of critical oxygen atoms disrupt binding .
Research Implications
Future studies could explore fluorination at other positions or combine it with additional modifications (e.g., glycosylation ) to enhance solubility or reduce toxicity.
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